molecular formula C27H19NO4 B14372586 (E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione

(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione

Cat. No.: B14372586
M. Wt: 421.4 g/mol
InChI Key: ZLJYHISDXRCUCS-YCKOUOPESA-N
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Description

(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring, a phenylcarbonimidoyl group, and a diphenylbutenedione backbone, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and N-phenylcarbonimidoyl intermediates, followed by their coupling with a diphenylbutenedione precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The furan and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C27H19NO4

Molecular Weight

421.4 g/mol

IUPAC Name

(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione

InChI

InChI=1S/C27H19NO4/c29-25(19-11-4-1-5-12-19)23(27(31)26(30)20-13-6-2-7-14-20)24(22-17-10-18-32-22)28-21-15-8-3-9-16-21/h1-18,29H/b25-23+,28-24?

InChI Key

ZLJYHISDXRCUCS-YCKOUOPESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C(=NC2=CC=CC=C2)C3=CC=CO3)\C(=O)C(=O)C4=CC=CC=C4)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=NC2=CC=CC=C2)C3=CC=CO3)C(=O)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

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